

Spectroscopic Analysis of Yadanzioside K: Application Notes and Protocols

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Introduction

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments. As a complex glycoside, the structural elucidation and spectroscopic characterization of Yadanzioside K are crucial for its potential development as a therapeutic agent. This document provides a detailed overview of the spectroscopic analysis of Yadanzioside K, including key data and experimental protocols, to support further research and development.

Chemical Structure

Yadanzioside K has the molecular formula C36H48O18.[1][2][3] Its structure was determined to be 3-O-(β-D-glucosyl)bruceantinol.[1]

Spectroscopic Data

The structural characterization of **Yadanzioside K** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy







NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like **Yadanzioside K**. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of Yadanzioside K



| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------------------------|--------------------|--------------|------------------------------|
| Aglycone Moiety | | | |
| 1 | 3.28 | d | 6.0 |
| 5 | 2.54 | dd | 13.0, 3.0 |
| 6α | 1.83 | m | |
| 6β | 2.15 | m | _ |
| 7 | 4.88 | d | 3.0 |
| 9 | 2.92 | m | |
| 11 | 4.22 | d | 6.0 |
| 12 | 3.82 | d | 6.0 |
| 15 | 6.20 | S | |
| 2'-H | 6.12 | q | 7.0 |
| 3'-Me | 2.04 | S | |
| 4'-Me | 1.84 | d | 7.0 |
| 4-Me | 1.54 | S | |
| 8-Me | 1.98 | S | _ |
| 10-Me | 1.25 | s | _ |
| 13-Me | 1.54 | s | _ |
| OAc | 2.08 | s | _ |
| ОМе | 3.75 | S | _ |
| Glycosidic Moiety (β- D-glucose) | | | _ |
| 1' | 4.86 | d | 7.5 |







Note: Data extracted from Sakaki et al., 1986. The solvent for NMR analysis was not specified in the publication.

Table 2: 13C NMR Spectral Data of Yadanzioside K



| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |
|-----------------|--------------------|----------|-----------------------------|
| Aglycone Moiety | Glycosidic Moiety | | |
| 1 | 49.2 | 1' | 105.1 |
| 2 | 208.1 | 2' | 75.2 |
| 3 | 80.3 | 3' | 78.1 |
| 4 | 40.5 | 4' | 71.8 |
| 5 | 48.0 | 5' | 78.4 |
| 6 | 28.1 | 6' | 63.0 |
| 7 | 79.2 | | |
| 8 | 78.1 | _ | |
| 9 | 45.1 | _ | |
| 10 | 43.1 | | |
| 11 | 74.2 | | |
| 12 | 70.0 | _ | |
| 13 | 49.8 | _ | |
| 14 | 108.0 | _ | |
| 15 | 78.3 | | |
| 16 | 170.1 | _ | |
| 20 | 173.8 | _ | |
| 21 | 52.8 | _ | |
| 1'-C=O | 167.5 | _ | |
| 2'-C=C | 128.2 | _ | |
| 3'-C=C | 138.9 | _ | |
| 4'-C | 70.1 | _ | |
| - | | | |



| 4-Me | 25.1 |
|-------|-------------|
| 8-Me | 10.8 |
| 10-Me | 23.5 |
| 13-Me | 16.5 |
| 3'-Me | 20.4 |
| 4'-Me | 15.8 |
| OAc | 21.1, 170.5 |

Note: Data extracted from Sakaki et al., 1986. The solvent for NMR analysis was not specified in the publication.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Yadanzioside K

| Technique | Ionization Mode | Observed m/z | Interpretation |
|--|-----------------|--------------|--------------------|
| Secondary Ion Mass Spectrometry (SI-MS) | Positive | 769 | [M+H] ⁺ |

Note: Data extracted from Sakaki et al., 1986.

Ultraviolet (UV) Spectroscopy

UV spectroscopy is used to identify the presence of chromophores, such as α,β -unsaturated carbonyl groups.

Table 4: UV Spectroscopy Data for Yadanzioside K



| Solvent | λmax (nm) |
|---------------|-----------|
| Not specified | 220 |

Note: Data extracted from Sakaki et al., 1986, which indicates the presence of an α,β -unsaturated carbonyl group.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Yadanzioside K** are provided below. These are generalized protocols based on standard laboratory practices, as the original publication provides limited experimental detail.

Sample Preparation

- Isolation: Yadanzioside K is isolated from the defatted seeds of Brucea javanica. The
 methanol extract is partitioned between dichloromethane and water. The organic layer is
 subjected to a series of column chromatography steps (Silica-gel, Lobar column Lichroprep
 RP-8, Toyopearl HW-40S, or silicic acid) to afford pure Yadanzioside K.[1]
- Purity Assessment: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.
- Sample for Analysis: For NMR, dissolve 5-10 mg of purified **Yadanzioside K** in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N). For MS, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile). For UV, prepare a dilute solution in a spectroscopic grade solvent (e.g., methanol or ethanol).

NMR Spectroscopy Protocol

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- 1D NMR (¹H and ¹³C):
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a standard ¹³C NMR spectrum with proton decoupling.



- Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H ¹³C correlations, which is crucial for connecting different structural fragments.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry Protocol (HR-ESI-MS)

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- Mass Analysis:
 - Acquire spectra in positive ion mode to observe protonated molecules ([M+H]+) and adducts (e.g., [M+Na]+).
 - Set the mass range to cover the expected molecular weight of Yadanzioside K (approx. 768.76 g/mol).
 - Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation patterns, which can aid in structural confirmation.



 Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

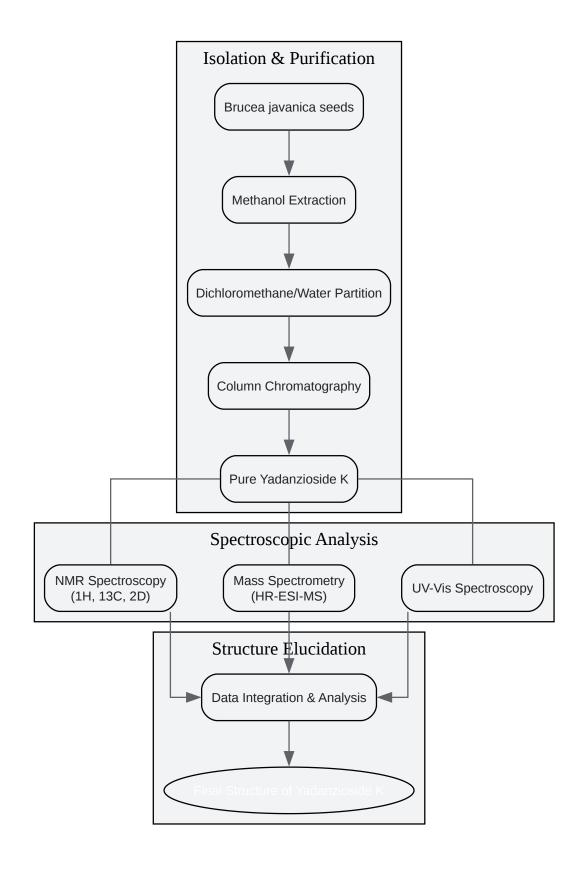
UV-Visible Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Sample Preparation: Prepare a dilute solution of Yadanzioside K in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a blank cuvette containing the same solvent.
- Measurement:
 - Record the baseline with the blank cuvette in the sample and reference beams.
 - Place the sample cuvette in the sample beam and record the UV spectrum over a range of 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Spectroscopic Analysis



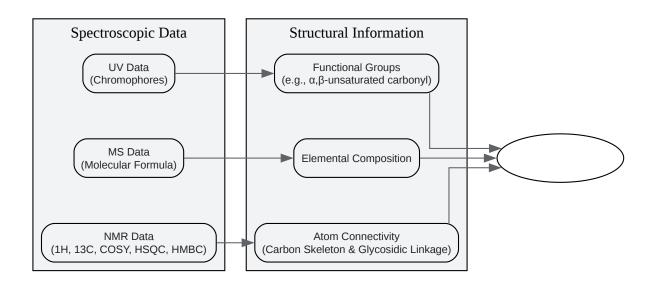


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Caption: Workflow for the isolation and spectroscopic analysis of **Yadanzioside K**.



Logical Relationship of Spectroscopic Data to Structure



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Caption: How different spectroscopic data contribute to structure elucidation.

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